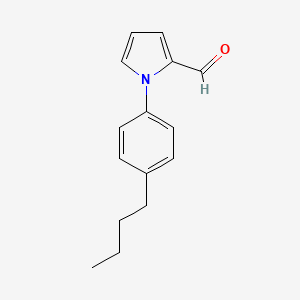

1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Butylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a pyrrole ring with an aldehyde functional group at the second position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-butylbenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions for several hours. The product is then purified using column chromatography or recrystallization techniques.

Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

1-(4-Butylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the carboxylic acid, while reduction yields the alcohol.

Scientific Research Applications

1-(4-Butylphenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: This compound can be used in studies related to enzyme inhibition and receptor binding. Its interactions with biological molecules can provide insights into the mechanisms of various biochemical processes.

Medicine: Research on this compound may lead to the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: It can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

1-(4-Butylphenyl)-1H-pyrrole-2-carbaldehyde can be compared with other pyrrole derivatives, such as 1-phenyl-1H-pyrrole-2-carbaldehyde and 1-(4-methylphenyl)-1H-pyrrole-2-carbaldehyde. These compounds share similar structural features but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly influence the chemical reactivity and biological activity of these compounds.

1-Phenyl-1H-pyrrole-2-carbaldehyde: Lacks the butyl group, which may result in different steric and electronic properties.

1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde: Contains a methyl group instead of a butyl group, leading to variations in hydrophobicity and molecular interactions.

The uniqueness of this compound lies in its specific substituent pattern, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde, an organic compound characterized by its unique structure, has garnered attention for its potential biological activities. This compound, with a molecular formula of C15H17NO and a molecular weight of approximately 227.3 g/mol, features a pyrrole ring and an aldehyde functional group, which contribute to its hydrophobic characteristics and biological efficacy .

The precise mechanism of action for this compound remains largely uncharacterized. However, it is hypothesized that its biological effects may stem from interactions with specific molecular targets such as enzymes or receptors, similar to other pyrrole derivatives that have shown activity against various pathogens .

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound and its derivatives. The compound has been reported to exhibit significant antibacterial and antifungal activities.

Antibacterial Properties

Research indicates that this compound demonstrates potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, in vitro tests have shown that metal complexes derived from this pyrrole derivative possess antimicrobial properties, making them potential candidates for therapeutic applications against resistant bacterial strains .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.0039 mg/mL |

| This compound | Escherichia coli | 0.025 mg/mL |

The effectiveness of this compound is often quantified using standard methods such as the disk diffusion assay or broth dilution method, where the zone of inhibition is measured to determine its efficacy against various bacterial strains .

Antifungal Properties

In addition to antibacterial activity, this compound has also shown antifungal properties. Studies have reported that this compound can inhibit the growth of several fungal strains, making it a candidate for developing new antifungal agents .

Antioxidant Activity

The antioxidant potential of this compound is another area of interest. Compounds derived from this structure have demonstrated significant free radical scavenging abilities. For example, one study reported an IC50 value of 2.95 μM in DPPH assays, indicating high antioxidant activity . This property is crucial for mitigating oxidative stress-related diseases.

Table 2: Antioxidant Activity Assessment

| Assay Method | IC50 Value (μM) |

|---|---|

| DPPH Scavenging Assay | 2.95 |

Case Studies and Research Findings

Several case studies highlight the biological activity of pyrrole derivatives similar to this compound:

- Study on Antibacterial Activity : A comparative study evaluated various pyrrole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that halogen substitutions significantly enhance antibacterial potency .

- Research on Antifungal Properties : Another investigation focused on the antifungal efficacy of pyrrole derivatives against Candida albicans, revealing promising results that support further exploration into their therapeutic applications .

Properties

IUPAC Name |

1-(4-butylphenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-2-3-5-13-7-9-14(10-8-13)16-11-4-6-15(16)12-17/h4,6-12H,2-3,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXGMRGYTBBAKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.